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Compound of Interest |

Compound Name: N-Boc-DL-2-amino-1-butanol
CAS No.: 193086-15-6
Cat. No.: B066014
Get Quote
. J

In the landscape of modern organic synthesis and pharmaceutical development, precision is
paramount. Every molecule, every reaction, and every analytical measurement contributes to
the success of a research program. N-Boc-DL-2-amino-1-butanol is a chiral building block of
significant interest. As a derivative of 2-amino-1-butanol, its primary amine is "protected” by a
tert-butyloxycarbonyl (Boc) group. This strategic protection allows chemists to perform
reactions on the hydroxyl group without interference from the more nucleophilic amine, making
it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical
ingredients (APIS).

The molecular weight of a compound is its most fundamental chemical property. It is a
cornerstone for stoichiometric calculations, identity confirmation, and purity assessment. This
guide provides an in-depth exploration of the molecular weight of N-Boc-DL-2-amino-1-
butanol, from its theoretical calculation to its experimental verification, underscoring its critical
importance for researchers, scientists, and drug development professionals.

Core Physicochemical Properties
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A clear understanding of a compound's basic properties is the starting point for any laboratory
work. The key identifiers and physical data for N-Boc-DL-2-amino-1-butanol are summarized

below.
Property Value Source(s)
Molecular Formula CoH19NOs3 [1112][3]
Molecular Weight 189.25 g/mol [11121[3]
CAS Number 138373-86-1 [1]
Appearance Varies; typically a solid or oil
Purity Commonly available in 298% o

purity

Molecular Structure and Theoretical Weight
Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
The molecular formula, CeH19NOs3, provides the necessary information for this calculation.

Caption: Molecular structure of N-Boc-DL-2-amino-1-butanol.
Theoretical Calculation:

The average molecular weight is calculated using the standard atomic weights of each
element:

Carbon (C): 9 atoms x 12.011 amu/atom = 108.099 amu

Hydrogen (H): 19 atoms x 1.008 amu/atom = 19.152 amu

Nitrogen (N): 1 atom x 14.007 amu/atom = 14.007 amu

Oxygen (O): 3 atoms x 15.999 amu/atom = 47.997 amu

Total Molecular Weight = 108.099 + 19.152 + 14.007 + 47.997 = 189.255 amu
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This calculated value, typically rounded to 189.25 g/mol , serves as the theoretical benchmark
against which all experimental measurements are compared.

Experimental Verification: The Power of Mass
Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential to
confirm the identity and purity of a synthesized or purchased compound. Mass spectrometry
(MS) is the definitive analytical technique for this purpose.[4] It measures the mass-to-charge
ratio (m/z) of ionized molecules, providing a highly accurate determination of the molecular
weight.[5][6]

The core principle involves three stages:
« lonization: The sample molecule is converted into a gas-phase ion.
e Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

For small organic molecules, modern mass spectrometers can achieve mass accuracy within 5
parts per million (ppm), which is often sufficient to confirm the molecular formula of a
compound.[5]

Mass Spectrometry Workflow

lon |
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Caption: Generalized workflow for molecular weight determination by mass spectrometry.
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Experimental Protocol: Molecular Weight
Determination by ESI-TOF MS

This protocol outlines a self-validating system for the precise mass determination of N-Boc-DL-
2-amino-1-butanol using Electrospray lonization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To experimentally verify the molecular weight of N-Boc-DL-2-amino-1-butanol and
confirm its elemental composition.

Methodology:
e Sample Preparation:
o Accurately weigh approximately 1 mg of N-Boc-DL-2-amino-1-butanol.

o Dissolve the sample in 1 mL of high-purity solvent (e.g., methanol or acetonitrile with 0.1%
formic acid). The acid facilitates protonation for positive-ion mode analysis.

o Vortex the solution until the sample is fully dissolved, creating a stock solution of ~1
mg/mL.

o Prepare a dilute working solution (e.g., 1-10 pg/mL) by diluting the stock solution with the
same solvent.

o Causality: Dilution is critical to avoid detector saturation and ion suppression effects,
ensuring a clean and accurate signal. The presence of formic acid provides a source of
protons (H*) to readily form the [M+H]* ion in the ESI source.

e Instrument Calibration:

o Calibrate the mass spectrometer across the desired mass range using a well-
characterized calibration solution provided by the instrument manufacturer.

o Trustworthiness: This step is the cornerstone of accuracy. An external calibration
establishes the relationship between an ion's time-of-flight and its m/z. For the highest
accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for
any instrumental drift in real-time.[7]
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e Sample Analysis:

o

Set the ESI source to positive ion mode.

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10
pL/min) using a syringe pump.

Acquire data over a suitable mass range (e.g., m/z 100-500) for several minutes to obtain
a stable signal and an averaged spectrum.

Expertise: Direct infusion is a simple and effective method for pure compounds. For
complex mixtures, this technique would be preceded by a separation step, such as Liquid
Chromatography (LC-MS).[8]

o Data Analysis and Interpretation:

[¢]

Process the acquired raw data to generate a mass spectrum.

Identify the peak corresponding to the protonated molecule, [M+H]*.

» Theoretical Monoisotopic Mass of CoH1oNOs = 189.1365 Da

» Expected m/z of [M+H]* = 189.1365 + 1.0078 (mass of H*) = 190.1443
Compare the experimentally measured m/z value to the theoretical value.
Calculate the mass error in parts per million (ppm) using the formula:

» Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10°

Validation: A mass error of <5 ppm provides high confidence in the elemental composition
and, by extension, the identity of the compound.[5] Other potential adducts, such as the
sodium adduct [M+Na]* (m/z ~212.1262), may also be observed and can serve as further
confirmation.

Significance in Research and Drug Development

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.aragenbio.com/solutions/biologics/analytical-services/product-characterization/biophysical-characterization/molecular-weight-determination/
https://tigp-scst.chem.sinica.edu.tw/images/2022spring/analytical/0324/ms_applicaiton_part_1_small_molecule_analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066014?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The precise molecular weight of N-Boc-DL-2-amino-1-butanol is not merely an academic
detail; it is a critical quality attribute with profound practical implications.

« Identity Confirmation: It provides definitive proof that the correct molecule has been
synthesized or purchased, preventing costly errors downstream.

e Purity Assessment: The mass spectrum can quickly reveal the presence of impurities, which
would appear as unexpected peaks.

» Reaction Monitoring: In a synthetic sequence, MS can be used to track the conversion of a
starting material to the desired product by observing the disappearance of the reactant's
mass signal and the appearance of the product's mass signal.

o Foundation for Further Synthesis: As a protected building block, confirming its integrity is the
first step before its use in synthesizing more complex molecules, such as peptide fragments
or pharmaceutical intermediates. The unprotected parent compound, 2-amino-1-butanol, is a
key starting material for the anti-tuberculosis drug ethambutol, highlighting the
pharmaceutical relevance of this chemical family.[9][10]

Conclusion

N-Boc-DL-2-amino-1-butanol is a valuable reagent whose utility is underpinned by its well-
defined chemical properties. Its molecular weight of 189.25 g/mol is a fundamental constant,
derived from its atomic composition and readily verifiable with high precision using modern
mass spectrometry. For any scientist working with this compound, a thorough understanding
and experimental confirmation of its molecular weight are indispensable practices that ensure
the integrity of their research, the reliability of their results, and the success of their synthetic
endeavors in the competitive fields of chemical science and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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